magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide
Description
This compound is a magnesium bromide salt featuring a decyl-substituted trithiophene anion. The anion consists of three interconnected thiophene rings: a central thiophene substituted with a decyl chain at the 2-position and two additional thiophene rings at the 5-positions. This structure confers unique electronic properties, such as extended π-conjugation, which are advantageous for applications in organic electronics or catalysis. The magnesium counterion enhances solubility in polar solvents, facilitating synthetic modifications .
Properties
CAS No. |
627546-23-0 |
|---|---|
Molecular Formula |
C22H27BrMgS3 |
Molecular Weight |
491.9 g/mol |
IUPAC Name |
magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide |
InChI |
InChI=1S/C22H27S3.BrH.Mg/c1-2-3-4-5-6-7-8-9-11-18-13-14-21(24-18)22-16-15-20(25-22)19-12-10-17-23-19;;/h10,12-16H,2-9,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
BGOYVXVBHFSNEB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=[C-]S3.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Preparation of the Thiophene Ligand Precursor
The organic ligand, 2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene, is synthesized through sequential coupling reactions of thiophene derivatives. Typical methods include:
- Cross-coupling reactions such as Suzuki or Stille coupling to assemble the terthiophene core with the desired substitution pattern.
- Introduction of the decyl chain at the 2-position of the terminal thiophene ring to enhance solubility and processability.
- Purification by recrystallization or chromatography to ensure high purity for subsequent metallation steps.
For example, related thiophene derivatives have been synthesized using palladium-catalyzed cross-coupling of brominated thiophenes with boronic acids under controlled conditions, followed by purification steps.
Metallation with Magnesium
The key step involves the formation of the magnesium complex by reacting the thiophene ligand with a magnesium source, typically magnesium bromide or magnesium metal in the presence of a halide source. The general approach includes:
- Using anhydrous magnesium bromide or preparing 2-thienylmagnesium bromide via reaction of 2-bromothiophene with magnesium turnings in dry tetrahydrofuran (THF) under inert atmosphere.
- The magnesium reagent then coordinates with the thiophene ligand, forming the magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide complex.
- The reaction is conducted at low temperatures (0 to 25 °C) to control reactivity and prevent side reactions.
- The solvent system is typically anhydrous THF or other aprotic solvents that stabilize the organomagnesium intermediate.
Isolation and Purification
- After completion of the metallation, the reaction mixture is quenched carefully if necessary, and the product is isolated by filtration or extraction.
- Purification may involve recrystallization from organic solvents or chromatographic techniques to remove unreacted starting materials and byproducts.
- Characterization by NMR spectroscopy, mass spectrometry, and elemental analysis confirms the structure and purity.
Reaction Conditions and Parameters
| Step | Conditions | Notes |
|---|---|---|
| Ligand synthesis | Pd-catalyzed cross-coupling, 80-120 °C, inert atmosphere | Use of dry solvents, base (e.g., K2CO3) |
| Metallation with Mg | Mg turnings + 2-bromothiophene, THF, 0-25 °C, inert atmosphere | Slow addition, stirring for several hours |
| Complex formation | Stirring under N2 or Ar, room temperature | Avoid moisture and oxygen |
| Purification | Recrystallization or chromatography | Use of dry solvents |
Research Findings and Analytical Data
- The molecular formula of the compound is C22H27BrMgS3 with a molecular weight of approximately 491.9 g/mol.
- The presence of the decyl chain improves solubility in organic solvents, facilitating processing for electronic applications.
- Characterization by NMR confirms the coordination environment and integrity of the thiophene rings.
- Mass spectrometry shows molecular ion peaks consistent with the magnesium-thiophene complex.
- The compound exhibits typical organometallic reactivity and can participate in further functionalization or polymerization reactions relevant to organic electronics.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Thiophene ligand synthesis | Pd-catalyzed cross-coupling | Brominated thiophenes, boronic acids, Pd catalyst, base, inert atmosphere | Formation of substituted terthiophene ligand |
| Metallation | Reaction with Mg turnings or MgBr2 | Anhydrous THF, inert atmosphere, low temperature | Formation of magnesium-thiophene complex |
| Purification | Recrystallization, chromatography | Organic solvents (e.g., hexane, THF) | High purity this compound |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the thiophene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthetic Chemistry Applications
Magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide can be utilized in several synthetic processes:
1.1 Grignard Reagent Formation
As an organomagnesium compound, it can participate in nucleophilic substitution reactions, making it useful for synthesizing alcohols from carbonyl compounds or forming new organohalides from halides.
1.2 Reactivity with Electrophiles
The compound's magnesium center can react with various electrophiles, which is crucial for developing new synthetic pathways in organic chemistry.
Materials Science Applications
This compound is also being explored for its potential in materials science:
2.1 Organic Electronics
Due to its thiophene structure, this compound may be applicable in organic electronic devices such as organic solar cells and field-effect transistors (FETs). Thiophene derivatives are known for their semiconducting properties, which can enhance the performance of electronic materials.
Table 1: Comparison of Thiophene-Based Compounds in Organic Electronics
| Compound Name | Application | Key Features |
|---|---|---|
| Magnesium Thiophenolate | Organic electronics | Contains thiolates, influencing reactivity |
| 3-Decylthiophene | Organic solar cells | Lacks magnesium but shares similar structure |
| Magnesium Bis(thiophenol) | Varied reactivity | Dithiol complex with different solubility |
Biological Applications
While specific biological activity data for this compound may be limited, organomagnesium compounds often exhibit interesting biological properties:
3.1 Antimicrobial and Anticancer Activities
Thiophene derivatives have been studied for their potential antimicrobial and anticancer activities. Given the essential role of magnesium in biological processes, this compound could also interact with various biological molecules, potentially leading to therapeutic applications .
Case Study: Biological Interaction Studies
Research has indicated that organomagnesium compounds can interact with enzymes and other biological targets, suggesting that this compound might possess relevant biological activities worth exploring through further studies .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring system can engage in π-π interactions with aromatic amino acids in proteins, influencing their activity. Additionally, the magnesium ion can coordinate with various biological molecules, affecting their function .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide is an organomagnesium compound characterized by a complex structure that includes a magnesium atom coordinated with a unique organic ligand. This ligand features a thiophene backbone substituted with a decyl group and additional thiophene rings, suggesting potential electronic and optoelectronic properties. The bromide ion serves as a counterion, stabilizing the magnesium center, which is pivotal for its reactivity and biological activity.
Molecular Characteristics
- Molecular Formula : C22H27BrMgS3
- Molecular Weight : 491.9 g/mol
- CAS Registry Number : 627546-23-0
General Properties of Organomagnesium Compounds
Organomagnesium compounds, such as Grignard reagents, are known for their high reactivity. They can engage in nucleophilic substitution reactions, where the magnesium center acts as a nucleophile interacting with electrophiles like carbonyl compounds or halides. This reactivity underpins their potential applications in synthetic organic chemistry and materials science.
Case Study 1: Antimicrobial Activity of Thiophene Derivatives
A study evaluated various thiophene derivatives for their antimicrobial activity against clinical pathogens. The results indicated that certain thiophene-containing compounds exhibited significant inhibition against Gram-positive bacteria and fungi, highlighting the potential for similar activity in this compound .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of thiophene derivatives, demonstrating that these compounds could induce apoptosis in cancer cell lines. This suggests that this compound might also exhibit such properties due to its structural analogies with effective anticancer agents .
Comparative Analysis of Related Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Magnesium Thiophenolate | Contains thiolates instead of bromides | Influences reactivity and solubility |
| 3-Decylthiophene | Lacks magnesium but shares similar thiophene structure | Used in organic electronics |
| Magnesium Bis(thiophenol) | A dithiol complex | Different solubility and reactivity profiles |
These comparisons illustrate variations in reactivity and potential applications based on structural differences while emphasizing the unique role of the magnesium center and its ligands.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
